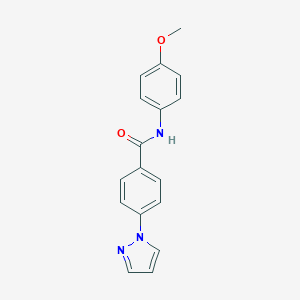
2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide, also known as DMXAA, is a small molecule with potential anti-tumor properties. It was first synthesized in the 1980s and has since been investigated for its ability to induce tumor necrosis and stimulate the immune system.
Mécanisme D'action
The exact mechanism of action of 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide is not fully understood. However, it is believed to work by activating the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other cytokines. These cytokines then stimulate the immune system and induce tumor necrosis.
Biochemical and Physiological Effects
2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, including interferon-alpha and interleukin-6. 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has also been shown to activate immune cells, including dendritic cells and natural killer cells. In addition, 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to induce tumor necrosis and inhibit angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its anti-tumor properties. However, 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide also has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. In addition, 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to have some toxicity in animal models.
Orientations Futures
There are several future directions for research on 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide. One area of interest is in combination therapy with other anti-tumor agents. 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to enhance the activity of other anti-tumor agents, such as cisplatin and paclitaxel. Another area of interest is in the development of more potent and selective STING agonists. Finally, there is interest in investigating the potential use of 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide in combination with immunotherapy, such as checkpoint inhibitors.
Méthodes De Synthèse
2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2,5-dichloro-4-nitrobenzenesulfonamide with ethyl magnesium bromide, followed by the reaction with 3-methyl-2-pyridinecarboxaldehyde. The resulting compound is then reduced to form 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide.
Applications De Recherche Scientifique
2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, and colon cancer. 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has also been shown to stimulate the immune system, leading to increased production of cytokines and activation of immune cells.
Propriétés
Nom du produit |
2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C14H14Cl2N2O3S |
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
2,5-dichloro-4-ethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H14Cl2N2O3S/c1-3-21-12-7-11(16)13(8-10(12)15)22(19,20)18-14-9(2)5-4-6-17-14/h4-8H,3H2,1-2H3,(H,17,18) |
Clé InChI |
RAOPSNKBSVJSRU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=C(C=CC=N2)C)Cl |
SMILES canonique |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=C(C=CC=N2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278924.png)
![N-[4-(4-bromobenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278925.png)





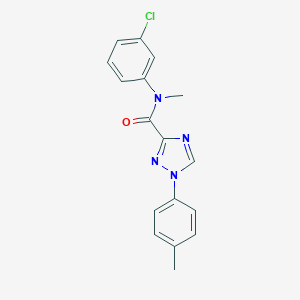

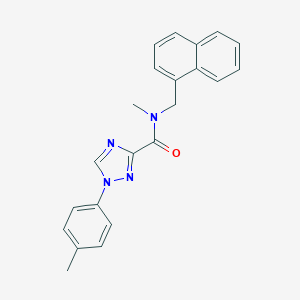
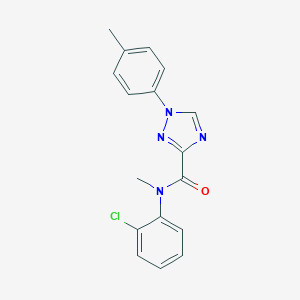
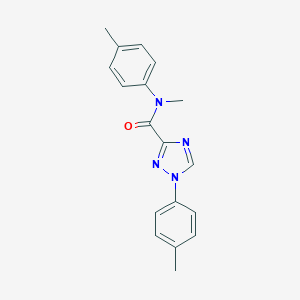
![N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)
